![molecular formula C9H6F3N3O3 B2682444 5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid CAS No. 1306119-72-1](/img/structure/B2682444.png)

5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

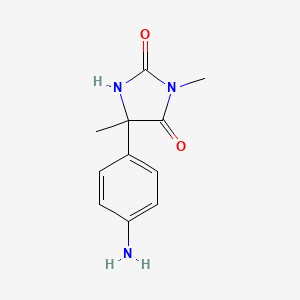

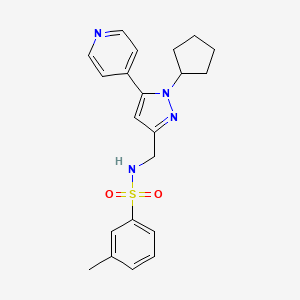

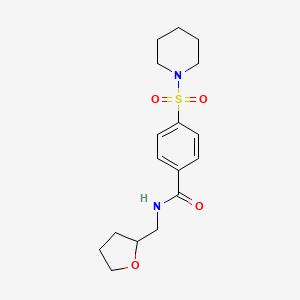

The compound “5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a common motif in many active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of these compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are similar to the compound , has been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported . A high-yielding and practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are key intermediates for important building blocks, has been demonstrated .Molecular Structure Analysis

The molecular structure of the compound can be determined by comprehensive analysis of its 2D NMR including the COSY, HMBC (heteronuclear multiple bond correlation) and NOESY (nuclear overhauser effect spectroscopy) spectra .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on Br-Li exchange in the appropriate bromide .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are largely determined by the trifluoromethyl group. The trifluoromethyl group is sterically the next smallest atom after hydrogen but the atom with the largest electronegativity .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- The preparation of aminoazole-4-carboxylic acids, including those related to the given compound, involves reactions with cyanoacetic acid derivatives. These acids exhibit interesting reactions with electrophiles, leading to the synthesis of diacylated and cyclized products, providing a basis for further chemical modifications and potential applications in drug design and synthesis (Tanaka et al., 1986).

- Research on derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid has shown the potential for creating functional derivatives used for introducing residues of highly basic aliphatic amines, highlighting their relevance in synthesizing bioactive molecules (Prokopenko et al., 2010).

Biological Activity

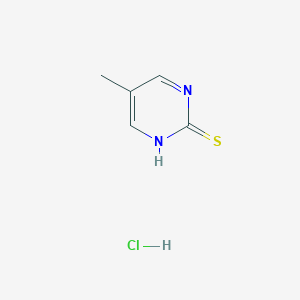

- Studies on triazole and pyrazole derivatives have explored their potential as antimicrobial agents. For instance, a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds showed broad spectrum of antimicrobial activities, indicating their potential in developing new antimicrobial drugs (Bhat et al., 2016).

Analytical and Spectroscopic Applications

- The determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy reveals the analytical utility of these compounds, potentially aiding in the measurement of pH in biological media (Jones et al., 1996).

Material Science and Supramolecular Chemistry

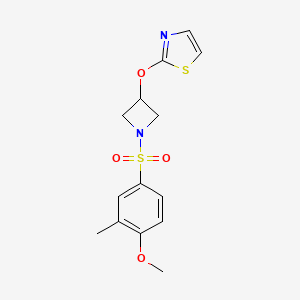

- Novel synthesis approaches have led to the development of materials with unique electrochemiluminescence (ECL) properties. Mononuclear transition metal complexes with 5-methyl-1-(1H-pyrazol-3-yl)-1,2,3-triazole-4-carboxylic acid as the main ligand exhibit intense ECL in PBS solution, suggesting potential applications in sensing and bioimaging (Xie et al., 2020).

Mécanisme D'action

Target of Action

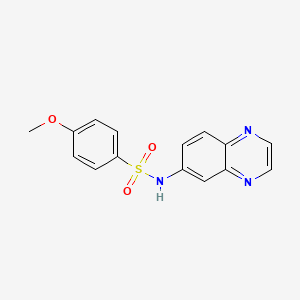

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly through a mechanism involving electrophilic substitution, similar to other compounds with an indole nucleus . This interaction may result in changes in the target’s function, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on the biological activities associated with similar compounds, it can be inferred that the compound may have effects at the molecular and cellular levels that contribute to its antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Orientations Futures

Propriétés

IUPAC Name |

5-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O3/c10-9(11,12)7-1-2-15(13-7)4-5-3-6(8(16)17)14-18-5/h1-3H,4H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRBFUWDCQQTBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC2=CC(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2682364.png)

![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)

![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)

![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide](/img/structure/B2682375.png)

![6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2682380.png)

![7-(2-chlorophenyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane](/img/structure/B2682383.png)